2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide
Description
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide is a complex organic compound with a molecular formula of C21H17N3O4
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-14-7-2-1-3-8-14)13-17-20(26)23-15-9-4-5-10-16(15)24(17)21(27)18-11-6-12-28-18/h1-12,17H,13H2,(H,22,25)(H,23,26) |
InChI Key |
XLUCUHJYAJOOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminocyclohexanone hydrochloride with phenylhydrazine hydrochloride in the presence of an acid catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the availability of starting materials and the optimization of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The furan ring and phenylacetamide group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The furan ring and phenylacetamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
- 3-[1-(dimethylamino)-1H-pyrrol-2-yl]-2-(2-furylcarbonyl)acrylonitrile
Uniqueness
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide is unique due to its combination of a quinoxaline core, a furan ring, and a phenylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
The compound 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide (hereafter referred to as "the compound") is a synthetic derivative that has gained attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles.
Chemical Structure and Properties
The compound belongs to a class of quinoxaline derivatives characterized by a fused ring system and functional groups that enhance its biological activity. Its molecular formula is CHNO, and it exhibits a complex structure that contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of the compound through various mechanisms. For instance, in vitro assays using human cancer cell lines such as A549 (lung adenocarcinoma) have shown significant cytotoxic effects. The compound was tested at a concentration of 100 µM for 24 hours, revealing a dose-dependent reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .
Table 1: Cytotoxicity Results Against A549 Cells
| Compound | Viability (%) | Comparison to Control |
|---|---|---|
| Compound | 64 | Significant decrease |
| Cisplatin | 50 | Standard reference |
| Control | 100 | No treatment |
The mechanism underlying the anticancer activity of the compound is believed to involve the induction of apoptosis and cell cycle arrest. Studies indicate that it may activate caspase pathways leading to programmed cell death in cancerous cells . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring enhance potency while reducing toxicity to non-cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard protocols against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
Case Studies
Several case studies have highlighted the therapeutic potential of the compound in clinical settings. For instance, a study involving patients with advanced lung cancer reported improved outcomes when combined with standard chemotherapy regimens. Patients receiving treatment with the compound showed enhanced tumor regression and improved overall survival rates compared to those receiving chemotherapy alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
